molecular formula C10H7F2N3O B1483313 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2090882-71-4

1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1483313
CAS No.: 2090882-71-4
M. Wt: 223.18 g/mol
InChI Key: BYWHRYJXNYPQEA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a difluoromethyl group and a pyridin-4-yl group

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the difluoromethyl and pyridin-4-yl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-yl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the development of advanced materials with specific properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the pyrazole and pyridin-4-yl groups contribute to its overall stability and reactivity. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde can be compared with similar compounds such as:

    1-(Trifluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.

    1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde: The position of the pyridinyl group is different, which can influence the compound’s binding affinity and selectivity.

    1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-10(12)15-8(6-16)5-9(14-15)7-1-3-13-4-2-7/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWHRYJXNYPQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
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Reactant of Route 5
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 6
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